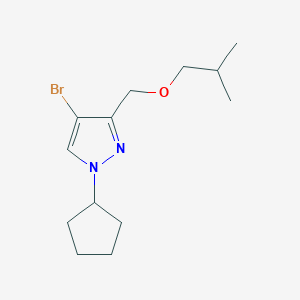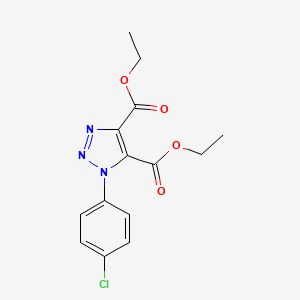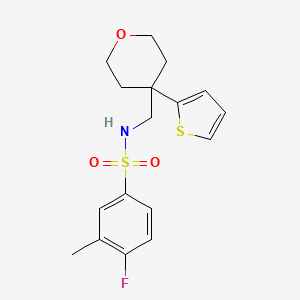![molecular formula C27H24N6O3 B2594358 8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031663-90-7](/img/structure/B2594358.png)
8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H24N6O3 and its molecular weight is 480.528. The purity is usually 95%.
BenchChem offers high-quality 8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Agent Development
The development of quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, including compounds structurally similar to "8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one", indicates their promise as antimalarial agents. A study by Danylchenko et al. (2018) focused on establishing quality control methodologies for these compounds, underscoring their significance in antimalarial research and the necessity for thorough quality assessments before further in-depth studies (Danylchenko et al., 2018).
Antimicrobial Activity
Research on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities reveals the potential of "8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" related compounds. For instance, Bektaş et al. (2007) explored the creation of various derivatives and tested them against multiple microorganisms, finding some derivatives to possess good or moderate activities (Bektaş et al., 2007).
Cancer Research
A study on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents highlights the anticancer potential of related compounds. Driowya et al. (2016) identified derivatives that inhibit tubulin assembly and exhibit potent anticancer activity across a range of cancer cell lines, suggesting the therapeutic potential of "8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" in oncology (Driowya et al., 2016).
Pharmacological Characterization
The pharmacological characterization of novel quinazolinone derivatives, including their antibacterial and antifungal activities, provides insight into the broad applications of "8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one". Pandey et al. (2009) synthesized new fused heterocyclic systems based on quinazolinone derivatives and demonstrated significant antimicrobial activity against various bacteria and fungi, suggesting potential use in developing new antimicrobial agents (Pandey et al., 2009).
Corrosion Inhibition
Investigations into the mitigation effect of quinazolin-4(3H)-one derivatives on the corrosion behavior of mild steel in HCl offer an application of "8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" in materials science. Chen et al. (2021) designed derivatives that act as effective corrosion inhibitors, suggesting the potential of such compounds in developing new materials for corrosion protection (Chen et al., 2021).
特性
IUPAC Name |
8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3/c1-36-21-9-5-8-20(17-21)31-12-14-32(15-13-31)27(35)19-10-11-22-23(16-19)33-25(28-26(22)34)24(29-30-33)18-6-3-2-4-7-18/h2-11,16-17,30H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXXTTMSTSAEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)


![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)
![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2594282.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2594283.png)
![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2594284.png)




![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide](/img/structure/B2594291.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2594296.png)